Gamitrinib TPP -

Gamitrinib TPP

Catalog Number: EVT-10932969
CAS Number:
Molecular Formula: C52H65N3O8P+
Molecular Weight: 891.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gamitrinib triphenylphosphonium is a novel compound designed as a mitochondria-targeted inhibitor of the heat shock protein 90, or Hsp90. This compound is part of a class of small molecules that aim to selectively disrupt mitochondrial functions in cancer cells, thereby inducing cell death. Gamitrinib triphenylphosphonium has shown potential in preclinical studies for treating various cancers, particularly prostate cancer, by targeting mitochondrial chaperones associated with tumor progression and survival.

Source and Classification

Gamitrinib triphenylphosphonium is synthesized from the combination of the Hsp90 inhibitor 17-AAG (17-allylamino-17-demethoxygeldanamycin) and a triphenylphosphonium moiety, which enhances its ability to penetrate mitochondria. This compound falls under the category of targeted cancer therapeutics, specifically as an Hsp90 inhibitor, which is classified as an antineoplastic agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Gamitrinib triphenylphosphonium involves a multi-step chemical process. The key steps include:

  1. Linking the Hsp90 Inhibitor: The Hsp90 inhibitor 17-AAG is covalently linked to the triphenylphosphonium group via a hexylamine linker. This structural modification is crucial for enhancing mitochondrial targeting.
  2. Formulation Development: The synthesized compound is formulated into injectable solutions suitable for preclinical studies. This involves solubilizing Gamitrinib in dimethyl sulfoxide and diluting it with polysorbate 80 and sucrose to create a stable suspension for administration .
  3. Quality Control: High-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the purity and identity of Gamitrinib triphenylphosphonium during synthesis .
Molecular Structure Analysis

Structure and Data

Gamitrinib triphenylphosphonium has a complex molecular structure characterized by:

  • Chemical Formula: C₃₁H₃₃N₃O₄P
  • Molecular Weight: Approximately 540.6 g/mol
  • Structural Components:
    • A central Hsp90 inhibitory core derived from 17-AAG.
    • A triphenylphosphonium group that facilitates mitochondrial localization.

The chemical structure can be represented as follows:

Gamitrinib triphenylphosphoniumHsp90 InhibitorHexylamine LinkerTriphenylphosphonium\text{Gamitrinib triphenylphosphonium}\rightarrow \text{Hsp90 Inhibitor}-\text{Hexylamine Linker}-\text{Triphenylphosphonium}
Chemical Reactions Analysis

Reactions and Technical Details

Gamitrinib triphenylphosphonium primarily interacts with mitochondrial proteins involved in chaperone activity. Key reactions include:

  • Inhibition of Hsp90: The compound binds to the ATP-binding site of Hsp90, disrupting its chaperone function, which is critical for the stability of numerous oncoproteins.
  • Induction of Mitophagy: Treatment with Gamitrinib triphenylphosphonium leads to the accumulation of PINK1 and activation of Parkin, promoting mitophagy—a process where damaged mitochondria are selectively degraded .
Mechanism of Action

Process and Data

The mechanism by which Gamitrinib triphenylphosphonium exerts its effects involves several steps:

  1. Targeting Mitochondria: The triphenylphosphonium moiety allows the compound to preferentially accumulate in mitochondria due to the negative membrane potential characteristic of these organelles.
  2. Hsp90 Inhibition: By inhibiting mitochondrial Hsp90, Gamitrinib triphenylphosphonium disrupts protein folding within mitochondria, leading to stress responses that culminate in cell death.
  3. Activation of Cellular Stress Responses: The treatment induces mitochondrial unfolded protein response (UPR), which can lead to apoptosis or autophagy depending on the context and concentration used .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide; formulation allows for intravenous administration.
  • Stability: Stored at −20°C in dark conditions to maintain integrity.

Relevant Data or Analyses

Studies have demonstrated that Gamitrinib triphenylphosphonium retains activity under physiological conditions, showing stability over time when properly stored .

Applications

Scientific Uses

Gamitrinib triphenylphosphonium has several promising applications in scientific research and therapeutic contexts:

  1. Cancer Therapy: Its primary application lies in oncology, where it is being investigated for its ability to selectively induce apoptosis in cancer cells while sparing normal cells.
  2. Mitophagy Research: It serves as a tool for studying mitochondrial quality control mechanisms, particularly those involving PINK1 and Parkin pathways .
  3. Preclinical Models: Gamitrinib triphenylphosphonium has shown efficacy in preclinical models of prostate cancer, demonstrating potential for further development into clinical therapies .
Molecular Mechanisms of Mitochondrial Proteostasis Disruption

Targeted Inhibition of Mitochondrial Heat Shock Protein 90 Isoforms

Tumor Necrosis Factor Receptor-Associated Protein 1 Selectivity and Adenosine Triphosphatase Domain Modulation

Gamitrinib triphenylphosphonium (Gamitrinib-TPP) selectively targets mitochondrial isoforms of heat shock protein 90, with particular affinity for tumor necrosis factor receptor-associated protein 1. Unlike cytosolic heat shock protein 90, tumor necrosis factor receptor-associated protein 1 contains distinctive structural elements that render it uniquely susceptible to Gamitrinib-triphenylphosphonium inhibition. Tumor necrosis factor receptor-associated protein 1 lacks the charged linker between the middle and carboxy-terminal domains present in other heat shock protein 90 paralogs and features an extended amino-terminal β-strand ("strap") that crosses between protomers in the closed conformation. This creates asymmetric conformations during its adenosine triphosphatase cycle, with one protomer reconfigured via a helix swap at the middle domain:carboxy-terminal domain interface [4].

The binding of Gamitrinib-triphenylphosphonium to tumor necrosis factor receptor-associated protein 1 disrupts the chaperone's adenosine triphosphatase cycle by preventing the structural transitions required for client protein remodeling. Specifically, Gamitrinib-triphenylphosphonium binding stabilizes tumor necrosis factor receptor-associated protein 1 in an open conformation, impeding the formation of the catalytically active closed state necessary for adenosine triphosphate hydrolysis. This inhibition occurs at the molecular level through direct occupation of the adenosine triphosphate-binding pocket in the amino-terminal domain, preventing the conformational rearrangement that couples adenosine triphosphate hydrolysis to client protein maturation. The triphenylphosphonium moiety facilitates selective accumulation in mitochondria (approximately 1000-fold enrichment), enabling precise targeting of mitochondrial heat shock protein 90/tumor necrosis factor receptor-associated protein 1 without affecting cytosolic heat shock protein 90 function [1] [4] [8].

Table 1: Structural and Functional Features of Tumor Necrosis Factor Receptor-Associated Protein 1 Targeted by Gamitrinib-Triphenylphosphonium

DomainStructural FeatureFunctional Consequence of Inhibition
Amino-Terminal DomainAdenosine triphosphate binding pocket with unique "strap" elementStabilization of open conformation; uncoupling of adenosine triphosphate hydrolysis from client remodeling
Middle DomainSubstrate recognition surface with asymmetric conformationLoss of client protein folding and complex assembly capabilities
Carboxy-Terminal DomainDimerization interface with helix swap configurationDisruption of dimer stability and chaperone cycle coordination

Disruption of Client Protein Folding in the Matrix

The inhibition of mitochondrial heat shock protein 90/tumor necrosis factor receptor-associated protein 1 by Gamitrinib-triphenylphosphonium triggers widespread disruption of protein folding within the mitochondrial matrix. Comprehensive proteomic analyses following Gamitrinib-triphenylphosphonium treatment reveal insolubility and aggregation of at least 44 mitochondrial proteins, including essential components of oxidative phosphorylation, protein import machinery, and metabolic enzymes. Among these, electron transport chain Complex II subunit succinate dehydrogenase-B demonstrates exceptional dependence on tumor necrosis factor receptor-associated protein 1 chaperone activity. Gamitrinib-triphenylphosphonium treatment induces succinate dehydrogenase-B misfolding, evidenced by its detergent insolubility and subsequent degradation via mitochondrial quality control proteases [3] [8].

The molecular basis for this client protein collapse involves disrupted folding cycles normally mediated by tumor necrosis factor receptor-associated protein 1. Under physiological conditions, tumor necrosis factor receptor-associated protein 1 binds partially folded client proteins via its middle domain and utilizes energy from adenosine triphosphate hydrolysis to facilitate their proper tertiary structure formation and complex assembly. Gamitrinib-triphenylphosphonium inhibition abrogates this function, leaving client proteins in unstable folding intermediates that are prone to aggregation. This is particularly detrimental for large multi-subunit complexes such as the electron transport chain, where tumor necrosis factor receptor-associated protein 1 mediates the assembly of nuclear and mitochondrial DNA-encoded subunits. Consequently, Gamitrinib-triphenylphosphonium treatment rapidly collapses mitochondrial respiratory function through coordinated disintegration of electron transport chain supercomplexes [6] [8].

The aggregation of mitochondrial proteins extends beyond the electron transport chain to include metabolic enzymes such as ornithine transcarbamylase, isocitrate dehydrogenase 3 subunit gamma, and malate dehydrogenase. This widespread proteostatic collapse creates a self-amplifying cycle of mitochondrial dysfunction: impaired protein import due to defective translocase of the inner membrane machinery further increases the burden of misfolded proteins, while reduced adenosine triphosphate production compromises the function of adenosine triphosphate-dependent chaperones and proteases. The resulting accumulation of toxic protein aggregates within the matrix represents the initiating event for downstream stress signaling pathways [3] [6].

Induction of Mitochondrial Unfolded Protein Response

Role in Phosphatase and Tensin Homolog-Induced Putative Kinase 1/Parkin Pathway Activation

Gamitrinib-triphenylphosphonium-induced proteotoxic stress activates the conserved mitochondrial quality control pathway mediated by Phosphatase and tensin homolog-induced putative kinase 1 and Parkin. Unlike canonical activators like carbonyl cyanide m-chlorophenyl hydrazone that dissipate mitochondrial membrane potential, Gamitrinib-triphenylphosphonium operates through a distinct mechanism centered on protein misfolding. Treatment with Gamitrinib-triphenylphosphonium causes progressive accumulation of Phosphatase and tensin homolog-induced putative kinase 1 on the outer mitochondrial membrane over 4-8 hours, significantly slower than the rapid depolarization-induced translocation observed with uncouplers. This Phosphatase and tensin homolog-induced putative kinase 1 accumulation occurs independently of membrane depolarization and instead correlates directly with the buildup of misfolded protein aggregates in the matrix [2] [6].

Phosphatase and tensin homolog-induced putative kinase 1 serves as the upstream kinase that recruits and activates the cytosolic E3 ubiquitin ligase Parkin. Upon translocation to mitochondria, Phosphatase and tensin homolog-induced putative kinase 1 phosphorylates both ubiquitin and Parkin at the conserved residue Serine 65, relieving Parkin's autoinhibited conformation. Activated Parkin then ubiquitinates multiple outer mitochondrial membrane proteins, including mitofusins 1/2, mitochondrial rho guanosine triphosphatase 1, and translocase of outer mitochondrial membrane 70. Biochemical analyses demonstrate that Gamitrinib-triphenylphosphonium induces time-dependent ubiquitin charging of Parkin, detectable as an 8 kilodalton shift in electrophoretic mobility. This Parkin activation triggers downstream events including autophagy receptor recruitment and mitochondrial clustering, culminating in selective autophagic clearance of damaged organelles (mitophagy). Importantly, this pathway operates not only in transformed cell lines but also in primary human fibroblasts and induced neurons, indicating conserved stress response mechanisms [2] [6].

Table 2: Time-Course of Gamitrinib-Triphenylphosphonium-Induced PINK1/Parkin Pathway Activation

Time Post-TreatmentPhosphatase and Tensin Homolog-Induced Putative Kinase 1 AccumulationParkin Activation EventsDownstream Markers
2 hoursMinimal detectionNo ubiquitin chargingBaseline phosphorylation
4 hoursRobust outer mitochondrial membrane localizationUbiquitin charging detectable; Serine 65 phosphorylationTranslocation of autophagy receptors (nuclear domain containing protein 52, optineurin)
6-8 hoursMaximum accumulationParkin-dependent substrate degradation (mitofusin 1/2, mitochondrial rho guanosine triphosphatase 1 reduction)Mitochondrial clustering; mitophagy flux measurable with mitoKeima reporter
24 hoursPartial resolutionSubstrate recovery in surviving mitochondriaHeterogeneous cellular responses

Phosphorylation-Dependent Ubiquitination Cascades

The mitochondrial unfolded protein response induced by Gamitrinib-triphenylphosphonium involves sophisticated phosphorylation-dependent ubiquitination cascades that amplify the initial proteotoxic signal. Phosphatase and tensin homolog-induced putative kinase 1 initiates this cascade by phosphorylating ubiquitin at Serine 65, creating phospho-ubiquitin "tags" on outer mitochondrial membrane proteins. These phospho-ubiquitin moieties serve as high-affinity binding sites for Parkin recruitment and further amplify its E3 ligase activity through positive feedback. Activated Parkin then builds phosphorylated poly-ubiquitin chains on mitochondrial surface proteins, creating platforms for recruitment of autophagy adaptors including nuclear domain containing protein 52, calcium binding and coiled-coil domain 2, optineurin, and sequestosome 1 [1] [2] [6].

Concurrently, Gamitrinib-triphenylphosphonium triggers a cytosolic surveillance pathway that integrates mitochondrial stress signals with nuclear transcriptional responses. Mitochondrial reactive oxygen species released during proteotoxic stress oxidize cytosolic heat shock protein 40 family member deoxyribonucleic acid, subfamily A, member 1 at cysteines 149 and 150 within its zinc finger-like region. Oxidation of deoxyribonucleic acid, subfamily A, member 1 enhances its interaction with cytosolic heat shock protein 70 and promotes binding to mitochondrial protein precursors accumulating in the cytosol. This deoxyribonucleic acid, subfamily A, member 1-heat shock protein 70 complex sequesters heat shock factor 1, allowing its liberation and subsequent nuclear translocation. Nuclear heat shock factor 1 then activates transcription of mitochondrial unfolded protein response genes, including mitochondrial chaperones (heat shock protein family D member 1, heat shock protein family A member 9) and proteases (lon peptidase 1) [3].

The integrated stress response pathway further modulates this cascade through activating transcription factor 4 induction, which precedes mitochondrial unfolded protein response gene transcription. However, genetic knockout experiments demonstrate that activating transcription factor 4 is dispensable for mitochondrial unfolded protein response activation, while deoxyribonucleic acid, subfamily A, member 1 proves essential. These phosphorylation-ubiquitination cascades create a self-amplifying signal that coordinates organelle autophagy with nuclear transcriptional reprogramming, representing a sophisticated adaptive response to mitochondrial proteostasis collapse [3] [6].

Table 3: Key Phosphorylation Events in Gamitrinib-Triphenylphosphonium-Induced Mitochondrial Unfolded Protein Response

Phosphorylation TargetResidueActivating KinaseFunctional Consequence
UbiquitinSerine 65Phosphatase and tensin homolog-induced putative kinase 1Parkin recruitment and activation; autophagy receptor binding
ParkinSerine 65Phosphatase and tensin homolog-induced putative kinase 1Relief of autoinhibition; E3 ligase activation
Autophagy receptors (nuclear domain containing protein 52, optineurin)Multiple serine residuesTANK-binding kinase 1Enhanced binding to phosphorylated ubiquitin chains; mitophagy efficiency
Heat shock factor 1Serine 303/307Extracellular signal-regulated kinase/Glycogen synthase kinase 3Nuclear translocation; transcriptional activation

Properties

Product Name

Gamitrinib TPP

IUPAC Name

6-[(9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl)amino]hexyl-triphenylphosphanium

Molecular Formula

C52H65N3O8P+

Molecular Weight

891.1 g/mol

InChI

InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1

InChI Key

OAUJLFPWRFHSNE-UHFFFAOYSA-O

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.